molecular formula C14H17N3O3S B1392449 tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate CAS No. 874801-60-2

tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B1392449
CAS No.: 874801-60-2
M. Wt: 307.37 g/mol
InChI Key: XXJZEGQEPZVPBH-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Mechanism of Action

Target of Action

The primary target of this compound is the PI3K/Akt pathway , which is thought to be overactivated in numerous cancers . This pathway plays a crucial role in cell survival and growth, making it a significant target for cancer therapeutics.

Mode of Action

The compound interacts with its targets by inhibiting the PI3K/Akt pathway . By doing so, it can potentially suppress the overactivation of this pathway, thereby inhibiting the uncontrolled growth and survival of cancer cells.

Biochemical Pathways

The affected pathway is the PI3K/Akt pathway . This pathway is crucial for many cellular functions, including cell growth and survival. When this pathway is inhibited, it can lead to the suppression of these functions, potentially leading to the death of cancer cells.

Result of Action

The result of the compound’s action is the potential inhibition of cancer cell growth and survival due to the suppression of the PI3K/Akt pathway . This could potentially lead to the death of cancer cells, thereby reducing the size and spread of tumors.

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of oxygen in the environment can lead to the photooxidation of certain compounds . .

Preparation Methods

The synthesis of tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of tert-butyl esters and other reagents to form the desired heterocyclic ring structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures with comparable ring systems. Some examples are:

Biological Activity

Tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure that incorporates multiple nitrogen and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₄H₁₇N₃O₃S
  • Molecular Weight : Approximately 306.39 g/mol
  • Melting Point : 194-196 °C

The structural features of this compound, including the tert-butyl group and carboxylate functional group, contribute to its chemical reactivity and potential interactions with biological systems.

Biological Activity

Preliminary studies indicate that tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca exhibits promising biological activities:

  • Antimicrobial Properties : Initial investigations suggest that this compound may possess antimicrobial properties that could be beneficial in the development of new antibiotics, particularly in response to rising drug resistance issues in pathogens .
  • Enzyme Interaction : The unique structural characteristics of the compound may allow it to interact with specific enzymes or receptors involved in various disease pathways, potentially leading to therapeutic applications .
  • Inflammation Mediation : Related compounds have shown effectiveness as inflammation mediators, indicating a potential role for this compound in managing chronic inflammatory conditions .

Synthesis

The synthesis of tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca typically involves multi-step organic synthesis techniques that require careful optimization to achieve high yields and purity due to the complexity of its structure .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-amino-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]tridecaContains amino groupPotentially higher reactivity due to amino substitution
Tert-butyl 2-(4-(4-chlorophenyl)-2,3-dihydroquinolin)Similar tricyclic structureContains chlorophenyl group which may enhance lipophilicity
Tert-butyl 3-hydroxycarbonyl derivativeHydroxyl group additionIncreased solubility and potential for hydrogen bonding interactions

This table highlights how structural variations can influence the biological behavior and efficacy of these compounds.

Properties

IUPAC Name

tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-5-4-8-9(6-17)21-12-10(8)11(18)15-7-16-12/h7H,4-6H2,1-3H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJZEGQEPZVPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678550
Record name tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874801-60-2
Record name 1,1-Dimethylethyl 1,5,6,8-tetrahydro-4-oxopyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874801-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-tert-butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate from Example 9A (1.23 kg, 3.77 mol) in DMF (10.3 L) was added formamidine acetate (588 g, 5.65 mol). The mixture was heated to 100° C. overnight. The solvent was removed in vacuo. The residue was stirred with ethyl acetate (3 L) for 2 h. The precipitate was collected by suction filtration and rinsed with ethyl acetate. The solid was dried to yield 1.02 kg (88%) of the title compound.
Quantity
588 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 L
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-tert-butyl ester 3-ethyl ester (18.5 g) and formamidine acetate (8.85 g) in DMF (100 mL) were heated at 100° C. for 16 h. The reaction mixture was cooled and concentrated. The residues was partitioned between water and ethyl acetate. The organic layer was washed with water 3 times and concentrated to give the title compound (15.8 g, 90%). 1H NMR (400 MHz, CDCl3): δ 7.88 (s, 1H), 4.56-4.62 (brs, 2H), 3.62-3.70 (brs, 2H), 3.02-3.08 (brs, 2H), 1.42 (s, 9H). LC-MS (ESI) m/z 308.1 (M+H).
Quantity
8.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

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